Regioisomeric Lipophilicity Difference
The target compound (4-methyl-3-nitropyridin-2-yl)methanol has a computed XLogP3-AA of 0.2 [1]. Its direct regioisomer, (3-methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5), exhibits a measured LogP of 1.31 . This represents a log unit difference of approximately 1.11, corresponding to a ~12.6-fold difference in octanol-water partition coefficient. The difference arises from the altered electronic environment: in the target compound, the electron-withdrawing nitro group is adjacent to the hydroxymethyl-bearing C-2 position, increasing local polarity; in the regioisomer, the nitro group is positioned para to the ring nitrogen, reducing its influence on the C-2 substituent [1]. This level of lipophilicity divergence is sufficient to produce distinct HPLC retention times under reversed-phase conditions and differential solubility profiles in aqueous and organic media.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 (computed, PubChem 2025) |
| Comparator Or Baseline | (3-Methyl-4-nitropyridin-2-yl)methanol, CAS 168167-49-5: LogP = 1.31 (measured, ChemicalBook) |
| Quantified Difference | ΔLogP ≈ 1.11 (12.6-fold difference in octanol-water partition coefficient) |
| Conditions | PubChem XLogP3-AA computational model vs. experimentally derived LogP from ChemicalBook supplier data |
Why This Matters
A 12.6-fold lipophilicity difference between regioisomers means that substituting one for the other will alter HPLC retention, solubility, and membrane permeability in biological assays, invalidating comparative SAR or impurity quantification.
- [1] PubChem. (2025). Compound Summary for CID 119088266: (4-Methyl-3-nitropyridin-2-yl)methanol – XLogP3-AA = 0.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21203-57-6 View Source
